molecular formula C14H17NO5 B3080559 (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester CAS No. 1086703-01-6

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B3080559
CAS No.: 1086703-01-6
M. Wt: 279.29 g/mol
InChI Key: XESHSBTYZIUPPF-NSHDSACASA-N
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Description

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidine ring, a hydroxyphenyl group, and a tert-butyl ester moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidine ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step often involves a substitution reaction where a phenol derivative is introduced to the oxazolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxazolidine ring can be reduced to form amino alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the oxazolidine ring may produce amino alcohols.

Scientific Research Applications

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The oxazolidine ring and hydroxyphenyl group are key structural features that enable these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester: The enantiomer of the compound, differing only in the spatial arrangement of atoms.

    4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid methyl ester: A similar compound with a methyl ester instead of a tert-butyl ester.

    4-(4-Methoxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester: A compound with a methoxy group instead of a hydroxy group.

Uniqueness

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both a hydroxyphenyl group and a tert-butyl ester

Properties

IUPAC Name

tert-butyl (4S)-4-(4-hydroxyphenyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-8-19-12(17)11(15)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESHSBTYZIUPPF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1COC(=O)C1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1COC(=O)[C@@H]1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
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(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
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(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
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(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
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(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
Reactant of Route 6
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(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester

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